4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole
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Overview
Description
4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C14H19N3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-chlorobenzothiazole with isopropylamine and piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anxiolytic and antipsychotic properties .
Comparison with Similar Compounds
- 2-Piperazin-1-yl-1,3-benzothiazole
- 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
Uniqueness: 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole stands out due to its unique structural features, which confer distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Properties
Molecular Formula |
C14H19N3S |
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Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-piperazin-1-yl-4-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3S/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17/h3-5,10,15H,6-9H2,1-2H3 |
InChI Key |
MKXQDKMKTCWIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3 |
Origin of Product |
United States |
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